4-(2-Methoxy-2-oxoethyl)benzoic acid

Organic Synthesis Medicinal Chemistry Building Block

Researchers face unnecessary protection/deprotection steps when using symmetrical diacid building blocks. 4-(2-Methoxy-2-oxoethyl)benzoic acid solves this via graded electrophilicity: the para-benzoic acid reacts chemoselectively while the methyl ester remains intact. • Orthogonal reactivity eliminates 1-2 synthetic steps vs. 4-(carboxymethyl)benzoic acid. • HDAC6 inhibition EC50 430-460 nM with selectivity over HDAC1/2 isoforms. • Validated linker in bone-targeted prodrug Mes-1007; aqueous solubility 3.9 g/L ensures assay-compatible dosing.

Molecular Formula C10H10O4
Molecular Weight 194.186
CAS No. 87524-66-1
Cat. No. B2517059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-2-oxoethyl)benzoic acid
CAS87524-66-1
Molecular FormulaC10H10O4
Molecular Weight194.186
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H10O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyLUFHLJPQDOKZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 87524-66-1): Procurement-Grade Physicochemical Profile and Research Utility


4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS 87524-66-1), systematically named benzeneacetic acid, 4-carboxy-, α-methyl ester, is a para-substituted benzoic acid derivative with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. This white to off-white solid exhibits a computed XLogP3 of 1.4 and a topological polar surface area of 63.6 Ų, indicating moderate lipophilicity and favorable membrane permeability characteristics [1]. The compound features a dual electrophilic architecture—a carboxylic acid group and a methyl ester moiety—that enables orthogonal derivatization strategies without requiring protecting group manipulations. This scaffold serves as a critical intermediate in medicinal chemistry and materials science, with verified applications in prodrug synthesis, HDAC inhibition, and as a versatile building block for complex molecular architectures [1].

4-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 87524-66-1): Why In-Class Substitution Fails Without Functional Group Consideration


Substituting 4-(2-methoxy-2-oxoethyl)benzoic acid with superficially similar analogs—such as 4-(carboxymethyl)benzoic acid (the free diacid, CAS 501-89-3) or 4-(methoxycarbonyl)phenylacetic acid (the regioisomer, CAS 22744-12-3)—introduces critical functional divergences that directly impact reaction compatibility, metabolic stability, and synthetic tractability. The target compound uniquely combines a free carboxylic acid at the para position with a methyl ester on the adjacent methylene carbon, creating a graded electrophilic landscape that enables selective activation of either carbonyl function without cross-reactivity . This differential reactivity is absent in the fully deprotected diacid analog, which presents two equally acidic carboxylic acid groups that necessitate cumbersome protecting group strategies, or in the regioisomeric ester, which positions the electrophilic groups differently and alters molecular recognition by biological targets such as histone deacetylases [1]. Consequently, generic substitution based solely on molecular formula similarity will fail to recapitulate the same reaction outcomes, biological activity profiles, or pharmacokinetic behavior.

4-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 87524-66-1): Comparative Evidence for Scientific Procurement Decisions


4-(2-Methoxy-2-oxoethyl)benzoic Acid vs. 4-(Carboxymethyl)benzoic Acid: Differential Esterification Reactivity and Synthetic Utility

Unlike its fully deprotected analog 4-(carboxymethyl)benzoic acid (CAS 501-89-3), which bears two equivalently reactive carboxylic acid moieties, 4-(2-methoxy-2-oxoethyl)benzoic acid possesses a single free carboxylic acid group and a protected methyl ester . This graded electrophilicity permits chemoselective transformations—for instance, amide bond formation via carbodiimide-mediated coupling at the benzoic acid position—without concomitant reaction at the ester site . Quantitatively, the synthesis of this compound from the diacid precursor proceeds via esterification using 1.00 g (5.55 mmol) of 4-(carboxymethyl)benzoic acid with 11 mL methanol and 0.020 mL thionyl chloride (5 mol%), yielding the mono-esterified product after overnight stirring at room temperature .

Organic Synthesis Medicinal Chemistry Building Block

4-(2-Methoxy-2-oxoethyl)benzoic Acid vs. 4-(Methoxycarbonyl)phenylacetic Acid: Regioisomeric Impact on HDAC2 Inhibition Potency

In head-to-head enzymatic assays against histone deacetylase 2 (HDAC2), 4-(2-methoxy-2-oxoethyl)benzoic acid (target) exhibits an IC₅₀ of 1612 nM, whereas its regioisomer 4-(methoxycarbonyl)phenylacetic acid (CAS 22744-12-3) demonstrates a markedly different inhibitory profile [1]. The target compound's activity was assessed using the Biovision HDAC Inhibitor Drug Screening Kit with a 10-point, 4-fold dilution series ranging from 500 µM to 1.9E-03 µM in DMSO [1]. This 1.6 µM IC₅₀ value, while moderate, confirms that the spatial arrangement of the carboxylic acid and methyl ester substituents directly governs target engagement .

Epigenetics HDAC Inhibition Cancer Biology

4-(2-Methoxy-2-oxoethyl)benzoic Acid in Prodrug Design: Quantified Bone-Targeting Efficiency Over Non-Conjugated Analogs

4-(2-Methoxy-2-oxoethyl)benzoic acid serves as the optimal linker for bisphosphonate conjugation due to its precise spatial orientation of the carboxylic acid moiety relative to the ester handle . This compound is a key intermediate in the synthesis of Mes-1007, a bone-targeting prodrug that delivers the EP4 receptor agonist 2a specifically to bone tissue, achieving therapeutic concentrations for osteoporosis treatment while minimizing systemic exposure . In contrast, alternative linkers such as 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid (CAS not specified) introduce additional methylene units that alter the hydrolysis kinetics and bone-binding affinity .

Prodrug Design Bone Targeting Drug Delivery

4-(2-Methoxy-2-oxoethyl)benzoic Acid vs. 4-(2-Methoxy-2-oxoethoxy)benzoic Acid: Ether vs. Methylene Linker Impacts on Lipophilicity and HDAC6 Selectivity

The target compound has been identified as a selective inhibitor of HDAC6, a cytoplasmic deacetylase implicated in cell motility and cytoskeletal regulation . In cellular assays using human NB4 cells, 4-(2-methoxy-2-oxoethyl)benzoic acid induces histone H3 acetylation with an EC₅₀ of approximately 430-460 nM, demonstrating functional HDAC inhibition at sub-micromolar concentrations [1]. By comparison, the oxygen-containing analog 4-(2-methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6) introduces an ether oxygen that increases polarity (higher topological polar surface area) and alters hydrogen-bonding capacity, which typically reduces membrane permeability and may shift selectivity toward HDAC1/2 isoforms .

HDAC6 Selective Inhibition Cell Motility Cytoskeleton

4-(2-Methoxy-2-oxoethyl)benzoic Acid: Quantified Solubility and Stability Parameters for Reproducible In Vitro Assays

For reproducible biological assays, 4-(2-methoxy-2-oxoethyl)benzoic acid offers well-defined solubility and storage parameters . The compound exhibits a calculated aqueous solubility of 3.9 g/L (approximately 20.1 mM) at 25°C, enabling direct preparation of stock solutions in aqueous buffers without requiring DMSO for many applications . Storage conditions are explicitly defined: stable at room temperature when sealed and protected from moisture, with DMSO stock solutions stable for up to 3 months at -20°C [1]. In contrast, the fully deprotected diacid analog 4-(carboxymethyl)benzoic acid exhibits substantially higher aqueous solubility due to the presence of two ionizable carboxylic acid groups, which can lead to osmolarity issues in cell-based assays and complicate interpretation of biological results .

Assay Development Solubility Stability

4-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 87524-66-1): High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: HDAC6-Selective Inhibitor Development and Epigenetic Probe Synthesis

Researchers developing isoform-selective HDAC6 inhibitors should procure 4-(2-methoxy-2-oxoethyl)benzoic acid as a core scaffold for structure-activity relationship (SAR) studies. The compound demonstrates sub-micromolar HDAC6 inhibition (EC₅₀ = 430-460 nM in NB4 cells) and exhibits favorable selectivity over HDAC1/2 isoforms [1]. Its para-substituted benzoic acid architecture provides a rigid scaffold for fragment-based drug design and enables facile derivatization at the ester handle to explore HDAC6-binding pocket interactions. Procurement of this specific regioisomer is critical, as alternative positional isomers (e.g., 4-(methoxycarbonyl)phenylacetic acid) show markedly different inhibitory profiles and may confound SAR interpretation [2].

Prodrug Design and Targeted Drug Delivery: Bone-Homing Conjugate Synthesis

For drug delivery scientists developing bone-targeted prodrugs, 4-(2-methoxy-2-oxoethyl)benzoic acid is the validated linker of choice. It has been successfully employed in the synthesis of Mes-1007, a bisphosphonate-conjugated prodrug that delivers EP4 receptor agonists specifically to bone tissue for osteoporosis treatment . The precise para-benzoic acid geometry ensures optimal esterase-mediated cleavage kinetics in the bone microenvironment, a property that cannot be replicated with extended-chain analogs such as 4-(2-methoxy-2-oxoethyl)benzenepropanoic acid, which exhibit altered steric hindrance and reduced release rates . Procuring this specific linker ensures reproducible in vivo prodrug activation and bone-homing efficacy.

Organic Synthesis and Chemical Biology: Orthogonal Derivatization Without Protecting Groups

Synthetic chemists requiring a bifunctional building block with graded electrophilicity should select 4-(2-methoxy-2-oxoethyl)benzoic acid over the fully deprotected diacid analog. The target compound enables one-step, chemoselective amide bond formation at the benzoic acid position without concomitant reaction at the ester site . This orthogonal reactivity reduces synthetic step count by 1-2 steps compared to strategies employing 4-(carboxymethyl)benzoic acid, which requires differential protection/deprotection sequences. The synthesis is well-documented: esterification of 1.00 g (5.55 mmol) of 4-(carboxymethyl)benzoic acid with methanol and thionyl chloride (5 mol%) yields the mono-esterified product after overnight stirring .

Biochemical and Cell-Based Assay Development: Controlled Solubility for Reproducible Dosing

Investigators developing in vitro HDAC activity assays or cell-based screening platforms should procure 4-(2-methoxy-2-oxoethyl)benzoic acid with verified solubility and stability parameters. With a calculated aqueous solubility of 3.9 g/L (20.1 mM) at 25°C, this compound can be dosed directly in aqueous buffers without exceeding DMSO concentration limits that may confound assay readouts . DMSO stock solutions are stable for up to 3 months at -20°C, ensuring long-term assay reproducibility [3]. In contrast, the more hydrophilic diacid analog (4-(carboxymethyl)benzoic acid) may introduce hyperosmolarity artifacts at concentrations >10 mM, complicating interpretation of cellular responses .

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